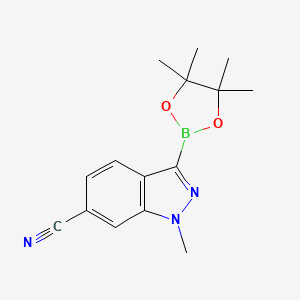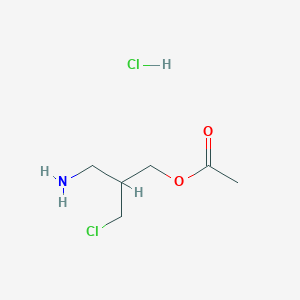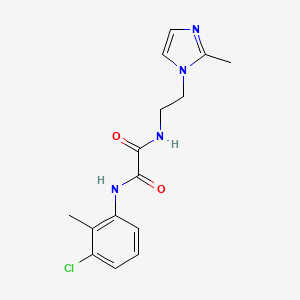![molecular formula C21H23N3O2 B2815833 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 941560-42-5](/img/structure/B2815833.png)
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with a suitable precursor such as o-phenylenediamine, the benzodiazole core can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or lactams.
Attachment of the 4-Methoxyphenylmethyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole or pyrrolidin-2-one rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Benzodiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Enzyme Inhibition: Some benzodiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Fluorescent Probes: These compounds can be used as fluorescent probes for imaging and diagnostic applications.
Medicine
Pharmaceuticals: Benzodiazole derivatives have been investigated for their potential as therapeutic agents in treating various diseases such as cancer, neurological disorders, and infections.
Industry
Dyes and Pigments: These compounds can be used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one depends on its specific biological target. Generally, benzodiazole derivatives may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary widely depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazole Derivatives: Compounds such as 1,3-benzodiazole and its various substituted derivatives.
Pyrrolidin-2-one Derivatives: Compounds like 2-pyrrolidinone and its substituted analogs.
Uniqueness
The uniqueness of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-24-19-7-5-4-6-18(19)22-21(24)16-12-20(25)23(14-16)13-15-8-10-17(26-2)11-9-15/h4-11,16H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCQCNLLKHTPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815755.png)

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)




![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)
